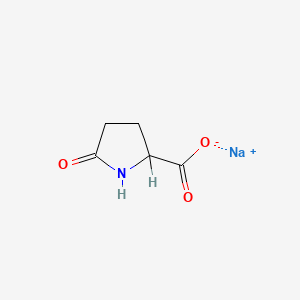
2-Bromo-3-(2-fluorophenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(2-fluorophenyl)-1-propene, also known as 2-bromo-3-fluorophenylpropene, is a fluorinated organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it is used as a catalyst in organic synthesis and as a reagent in organic reactions. Its unique combination of properties makes it an attractive choice for a variety of applications.
Aplicaciones Científicas De Investigación
Summary of the Application
“2-Bromo-3-(2-fluorophenyl)-1-propene” is used in the synthesis of anti-depressant molecules through metal-catalyzed procedures . This is an important field of medicinal chemistry. The role of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants is examined .
Results or Outcomes
Depression is a common mood syndrome triggered by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine also serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
2. Suzuki–Miyaura Coupling
Summary of the Application
“2-Bromo-3-(2-fluorophenyl)-1-propene” can be used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Results or Outcomes
The Suzuki–Miyaura coupling has been used in the synthesis of various organic compounds, including pharmaceuticals . More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
3. Preparation of Diaryl Ethers
Summary of the Application
“2-Bromo-3-(2-fluorophenyl)-1-propene” has been used as a reactant in the preparation of diaryl ethers .
Results or Outcomes
Diaryl ethers are a class of organic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
4. Preparation of Monofluorophenol
Summary of the Application
“2-Bromo-3-(2-fluorophenyl)-1-propene” can be used to prepare monofluorophenol .
Results or Outcomes
Monofluorophenol is a type of fluorinated compound that has various applications in the field of organic synthesis .
5. Buchwald–Hartwig Reaction
Summary of the Application
“2-Bromo-3-(2-fluorophenyl)-1-propene” can be used in the Buchwald–Hartwig reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction .
Results or Outcomes
The Buchwald–Hartwig reaction has been used in the synthesis of various organic compounds, including heterocyclic compounds and natural products .
Propiedades
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPFDTJCIOLMCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641164 |
Source


|
| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2-fluorophenyl)-1-propene | |
CAS RN |
731772-95-5 |
Source


|
| Record name | 1-(2-Bromo-2-propen-1-yl)-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)










